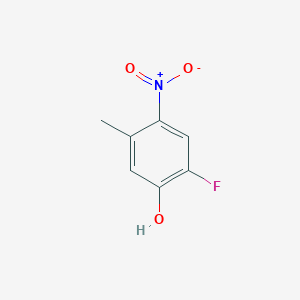
2-Fluoro-5-methyl-4-nitrophenol
Cat. No. B1344191
Key on ui cas rn:
63762-80-1
M. Wt: 171.13 g/mol
InChI Key: SPJZXYAUBGEMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04087444
Procedure details


A solution of 26.6 grams (0.21 mole) of the fluorophenol in 63 ml. of acetic acid and 8.5 ml. of sulfuric acid was stirred at 8°-12° C. While the mixtute was cooled and stirred, a solution of 15 grams of sodium nitrite in 42 ml. of water was added dropwise over a period of about 1 hour. Stirring was continued for an additional 30 minutes. The mixture then was poured into a large volume of ice water. The resulting crude product was collected by filtration, thoroughly washed with water, and air dried while on the filter. The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml. of 70 percent nitric acid and 60 ml. of water maintained at 40°-50° C. Heating and stirring were continued until the evolution of brown fumes became negligible. The mixture then was poured into ice water, and the crude product was collected. The crude product then was recrystallized from ethanol-water to obtain a first and a second crop. A total of 25.4 grams (70 percent) of 2-fluoro-4-nitro-5-methylphenol was obtained, m.p. 110°-111.5° C.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[C:9](O)(=O)C.S(=O)(=O)(O)O.[N:18]([O-:20])=[O:19].[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([N+:18]([O-:20])=[O:19])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:8] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While the mixtute was cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crude product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
thoroughly washed with water, and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried while on the filter
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting crude nitroso compound then was added in portions to a stirred solution of 20 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of water maintained at 40°-50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture then was poured into ice water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product then was recrystallized from ethanol-water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a first and a second crop
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C(=C1)[N+](=O)[O-])C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.4 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
